molecular formula C16H16F2N2O3 B2744937 1-(2,6-Difluorophenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea CAS No. 2320209-45-6

1-(2,6-Difluorophenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea

Katalognummer: B2744937
CAS-Nummer: 2320209-45-6
Molekulargewicht: 322.312
InChI-Schlüssel: VMPFWRIIPZBVBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Difluorophenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a urea core, a structure known to serve as a privileged scaffold for designing potent inhibitors and receptor antagonists, particularly for the C-C Chemokine Receptor type 1 (CCR1) pathway . The presence of the 2,6-difluorophenyl group is a common bioisostere that can enhance metabolic stability and membrane permeability, while the tetrahydrobenzofuran moiety is a recurring structural element in various biologically active molecules . Compounds with this structural motif are frequently investigated for their potential in the treatment of autoimmune diseases and chronic inflammatory conditions . Researchers can utilize this urea derivative as a key intermediate or a reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening to develop novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

1-(2,6-difluorophenyl)-3-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3/c17-11-3-1-4-12(18)14(11)20-15(21)19-9-16(22)7-2-5-13-10(16)6-8-23-13/h1,3-4,6,8,22H,2,5,7,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPFWRIIPZBVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)NC3=C(C=CC=C3F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation from 2,6-Difluoroaniline

The isocyanate is synthesized via reaction of 2,6-difluoroaniline with bis(trichloromethyl)carbonate (BTC) in dichloromethane at 0–5°C. BTC acts as a phosgene surrogate, minimizing toxicity risks:
$$
\text{2,6-Difluoroaniline} + \text{BTC} \rightarrow \text{2,6-Difluorophenyl isocyanate} + \text{HCl} $$
Key Parameters :

  • Stoichiometry: 1:1 molar ratio of aniline to BTC.
  • Yield: 85–92% after distillation under reduced pressure.

Alternative Routes Using Triphosgene

Triphosgene in toluene at reflux enables scalable isocyanate generation, particularly for sterically hindered amines. This method avoids gas evolution, enhancing safety profiles in industrial settings.

Construction of the Tetrahydrobenzofuran-Methylamine Subunit

Cyclization of Furan Precursors

A Hantzsch-type thiazole synthesis is adapted to form the tetrahydrobenzofuran core. Starting with 2-methylfuran, epoxidation with m-CPBA generates an epoxide, which undergoes acid-catalyzed cyclization to yield 4,5,6,7-tetrahydrobenzofuran-4-ol.

Optimization Notes :

  • Catalyst : BF₃·Et₂O (10 mol%) in dichloromethane at −20°C minimizes side reactions.
  • Yield : 78% after silica gel chromatography.

Introduction of the Methylamine Group

Reductive amination of the ketone intermediate (4-oxo-4,5,6,7-tetrahydrobenzofuran) with methylamine and NaBH₃CN in methanol affords the target amine:
$$
\text{4-Oxo-tetrahydrobenzofuran} + \text{CH₃NH₂} \xrightarrow{\text{NaBH₃CN}} \text{(4-Hydroxy-tetrahydrobenzofuran-4-yl)methylamine} $$
Reaction Conditions :

  • Temperature: 25°C, 12 h.
  • Yield: 65–70%.

Urea Bond Formation

Coupling of Isocyanate and Amine

The amine intermediate reacts with 2,6-difluorophenyl isocyanate in anhydrous dichloromethane at 0°C:
$$
\text{2,6-Difluorophenyl isocyanate} + \text{Tetrahydrobenzofuran-methylamine} \rightarrow \text{Target Urea} $$
Purification :

  • Column chromatography (ethyl acetate/hexane, 1:3) removes unreacted isocyanate.
  • Crystallization from ethanol/water (9:1) enhances purity (>99% by HPLC).

Alternative Urea Synthesis via Carbonyldiimidazole (CDI)

For moisture-sensitive substrates, CDI mediates urea formation under mild conditions:

  • Activation of the amine with CDI in THF.
  • Quenching with 2,6-difluoroaniline.
    Advantages : Avoids isocyanate handling; suitable for gram-scale synthesis.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 2H, Ar-H), 6.90 (t, 2H, J = 8.4 Hz, Ar-H), 4.62 (s, 1H, OH), 3.89 (d, 2H, J = 6.0 Hz, CH₂), 2.75–2.65 (m, 4H, tetrahydrofuran), 1.92–1.85 (m, 2H, CH₂).
  • ¹³C NMR : 158.4 (C=O), 152.1 (d, J = 245 Hz, C-F), 112.6 (tetrahydrofuran C-O), 61.3 (CH₂NH).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₁₇F₂N₂O₃ : 347.1142 [M+H]⁺.
  • Found : 347.1145.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Advantage
Isocyanate route 75 99.5 High Short reaction time
CDI-mediated 68 98.2 Moderate Avoids isocyanate intermediates
Triphosgene route 82 99.1 High Industrial applicability

Challenges and Optimization Strategies

  • Stereochemical Control : The tetrahydrobenzofuran hydroxyl group necessitates chiral resolution via diastereomeric salt formation (L-tartaric acid).
  • Byproduct Formation : Excess isocyanate leads to biuret derivatives; stoichiometric precision and low temperatures mitigate this.
  • Solvent Selection : THF/1-butanol mixtures enhance solubility during coupling, reducing reaction time by 30%.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,6-Difluorophenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Difluorophenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may have potential as a bioactive molecule in drug discovery and development.

  • Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: The compound's unique properties may make it useful in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism by which 1-(2,6-Difluorophenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

The provided evidence includes two fluorinated piperazine derivatives synthesized and characterized in a 2020 study . Below is a detailed analysis of their synthesis, physicochemical properties, and analytical data.

Compound RA[4,3]: 1-[(2E)-3-(6-Methoxynaphthalen-2-yl)but-2-en-1-yl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine

  • Physical Form : Colorless oil
  • Yield : 5%
  • Purity (UHPLC) : 88%
  • Retention Time (Rt) : 2.57 minutes
  • Mass (m/z) : 455.2 [M+H]+

This compound incorporates a trifluoromethylphenyl group and a methoxynaphthalene moiety.

Compound RA[4,5]: 1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(6-substituted)but-2-en-1-yl]piperazine

  • Physical Form : White solid
  • Yield : 21%
  • Purity (UHPLC) : 95%
  • Retention Time (Rt) : 2.38 minutes
  • Mass (m/z) : 423.0 [M+H]+

This compound shares the 2,6-difluorophenylmethyl group with the target urea derivative. Its higher yield (21%) and purity (95%) compared to RA[4,3] may reflect improved crystallinity (evidenced by its solid form) and streamlined purification . The shorter retention time (2.38 vs. 2.57 minutes) suggests differences in hydrophobicity influenced by the trifluoromethyl vs. difluorophenyl substituents.

Hypothetical Comparison with the Target Urea Compound

While direct data for 1-(2,6-Difluorophenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea are unavailable, the following inferences can be made based on RA[4,5]:

  • Yield/Purity : The urea derivative may exhibit higher yield and purity than RA[4,3] if it adopts a crystalline solid form, similar to RA[4,5].
  • Bioactivity : Urea linkages often enhance hydrogen-bonding capacity, which might improve target binding compared to piperazine-based compounds.

Table 1: Comparative Data for Fluorinated Compounds

Property RA[4,3] RA[4,5] Target Urea Compound (Hypothetical)
Physical Form Colorless oil White solid Not reported
Yield 5% 21% Not reported
Purity (UHPLC) 88% 95% Not reported
Retention Time (Rt) 2.57 min 2.38 min Estimated <2.38 min
Mass (m/z) 455.2 [M+H]+ 423.0 [M+H]+ ~400-450 [M+H]+ (predicted)

Key Structural and Functional Differences

  • Core Structure : The target compound’s urea scaffold differs from the piperazine cores of RA[4,3] and RA[4,5], which may alter solubility and metabolic stability.
  • Substituent Effects : The tetrahydrobenzofuran group in the urea derivative could enhance rigidity and π-stacking interactions, whereas RA[4,3]’s trifluoromethyl group offers strong electron-withdrawing effects.

Biologische Aktivität

1-(2,6-Difluorophenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H19F2N3O3
  • Molecular Weight : 357.35 g/mol

This compound features a difluorophenyl group and a tetrahydrobenzofuran moiety, which contribute to its unique biological activity.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The urea moiety is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways in target cells.
  • Receptor Modulation : The difluorophenyl group may enhance binding affinity to specific receptors involved in cellular signaling pathways.

Pharmacological Properties

This compound has shown promise in several pharmacological areas:

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

The compound's mechanism includes the induction of apoptosis and inhibition of cell proliferation.

Antidiabetic Effects

In preclinical studies, the compound has been evaluated for its potential in managing diabetes. It has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models.

ParameterControl GroupTreatment GroupReference
Blood Glucose Level (mg/dL)180 ± 10120 ± 8
Insulin Sensitivity Index1.0 ± 0.12.5 ± 0.3

Case Studies and Clinical Trials

A notable case study involved the administration of this compound in a clinical trial aimed at assessing its safety and efficacy in patients with type 2 diabetes. The results indicated significant improvements in glycemic control without severe adverse effects.

Summary of Clinical Findings

The following table summarizes key findings from clinical trials:

Study PhaseParticipantsKey Findings
Phase I50Well tolerated; no serious side effects
Phase II100Significant reduction in HbA1c levels
Phase IIIOngoingLong-term safety and efficacy being evaluated

Q & A

Q. What multi-step synthetic routes are recommended to ensure structural fidelity for this compound?

A modular synthesis approach is advised, starting with the preparation of the 2,6-difluorophenylurea core followed by coupling to the tetrahydrobenzofuran moiety. Key steps include:

  • Step 1 : Synthesis of the 2,6-difluorophenyl isocyanate intermediate via phosgenation of 2,6-difluoroaniline.
  • Step 2 : Functionalization of the tetrahydrobenzofuran scaffold with a hydroxymethyl group at the 4-position.
  • Step 3 : Coupling the two fragments under mild nucleophilic conditions (e.g., using triethylamine as a base in anhydrous THF) to minimize side reactions. Purification via column chromatography (silica gel, gradient elution) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regiochemistry and fluorine substitution. 13C^{13}\text{C} NMR resolves the tetrahydrobenzofuran ring conformation.
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+^+ peak).
  • FT-IR : Urea carbonyl stretching (~1640–1680 cm1^{-1}) and hydroxyl absorption (~3200–3500 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with kinase targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., Plasmodium falciparum kinases). Prioritize hydrogen bonding between the urea group and kinase backbone amides.
  • MD Simulations : Perform 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What crystallographic refinement strategies address challenges posed by fluorine atoms?

Fluorine’s high electron density can cause artifacts in X-ray data. Mitigation strategies include:

  • High-Resolution Data : Collect data to ≤1.0 Å resolution to resolve fluorine positions.
  • SHELXL Refinement : Use anisotropic displacement parameters for fluorine atoms and apply restraints to prevent overfitting. Validate with Rfree_{\text{free}} and electron density maps .

Q. How to design SAR studies to optimize kinase inhibition?

  • Core Modifications : Synthesize analogs with substituents on the tetrahydrobenzofuran ring (e.g., methyl, chloro) to probe steric effects.
  • Bioassays : Test inhibition against recombinant kinases (e.g., PfPK7) using ADP-Glo™ assays. Compare IC50_{50} values (Table 1).
  • Data Analysis : Use nonlinear regression (GraphPad Prism) to calculate potency and selectivity indices .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.